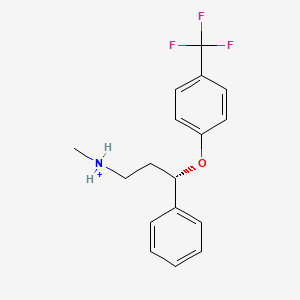
(S)-fluoxetine(1+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-fluoxetine(1+) is an organic cation resulting from the protonation of the amino group of (S)-fluoxetine. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a (S)-fluoxetine. It is an enantiomer of a (R)-fluoxetine(1+).
科学的研究の応用
Psychiatric Applications
Major Depressive Disorder and Anxiety Disorders
Fluoxetine is FDA-approved for treating major depressive disorder, obsessive-compulsive disorder (OCD), panic disorder, and bulimia nervosa. Clinical studies have demonstrated its efficacy in alleviating depressive symptoms from the first week of therapy, with a favorable safety profile compared to older antidepressants such as tricyclic antidepressants (TCAs) .
Table 1: FDA-Approved Indications for Fluoxetine
| Disorder | Age Approval |
|---|---|
| Major Depressive Disorder | 8 years and older |
| Obsessive-Compulsive Disorder | 7 years and older |
| Panic Disorder | Any age |
| Bulimia Nervosa | Any age |
| Bipolar I Disorder (adjunct to olanzapine) | 10 years and older |
| Treatment-Resistant Depression | Any age |
Cognitive Enhancement
Fluoxetine has been shown to promote synaptic plasticity, which may enhance cognitive functions. In animal models of Alzheimer's disease, fluoxetine treatment increased dendritic spine density and levels of synaptic proteins, indicating potential benefits in neurodegenerative conditions .
Oncological Applications
Recent studies have explored the antitumor effects of fluoxetine on glioblastoma cells. Research indicates that fluoxetine can induce apoptosis in glioma cells by increasing intracellular calcium levels through its interaction with AMPA receptors . This mechanism suggests that fluoxetine may serve as an adjunctive treatment for glioblastoma, enhancing the efficacy of conventional therapies like temozolomide.
Case Study: Glioblastoma Treatment
In a study involving Nu/Nu mice with glioblastoma, fluoxetine demonstrated significant tumor suppression comparable to that achieved with standard chemotherapeutic agents. The findings suggest that fluoxetine's ability to evoke calcium influx may selectively target glioma cells while sparing normal cells .
Neuroprotective Effects
Neurodegenerative Diseases
Fluoxetine's neuroprotective properties have been investigated in models of neurodegenerative diseases. It has been shown to enhance synaptic stability and promote recovery following brain injuries by increasing dendritic spine density and synaptic protein levels . These effects may be beneficial in conditions such as traumatic brain injury and Alzheimer's disease.
Off-Label Uses
Fluoxetine is also utilized off-label for various conditions, including:
Q & A
Basic Research Questions
Q. How do enantiomeric differences between (S)-fluoxetine(1+) and (R)-fluoxetine influence pharmacological activity in preclinical models?
- Methodology: Use chiral chromatography (e.g., HPLC with a chiral stationary phase) to isolate enantiomers. Validate purity via NMR and mass spectrometry. Compare binding affinities to serotonin transporters (SERT) in vitro using radioligand assays (e.g., [³H]-paroxetine) . For in vivo models, employ behavioral assays (e.g., forced swim test in rodents) with dose-response curves for each enantiomer .
- Data Contradictions: Some studies report (S)-fluoxetine(1+) as more potent, while others show no stereoselective effects. Ensure purity validation and control for metabolite interference (e.g., norfluoxetine) .
Q. What experimental designs are optimal for validating (S)-fluoxetine(1+) stability in long-term pharmacokinetic studies?
- Methodology: Use stability-indicating assays (e.g., UPLC-MS/MS) under varying pH, temperature, and light conditions. Apply ICH guidelines (Q1A-R2) for accelerated stability testing. Include forced degradation studies (acid/base hydrolysis, oxidation) to identify degradation products .
- Key Considerations: Monitor enantiomeric interconversion during storage using chiral analytical methods .
Advanced Research Questions
Q. How can fractional factorial experimental designs optimize multi-omics studies on (S)-fluoxetine(1+)-induced neurodevelopmental effects?
- Methodology: Implement a fractional factorial design (e.g., 2^(k-p)) to test multiple factors (e.g., dose, exposure duration, genetic background) in human iPSC-derived neurons. Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify pathway-level changes (e.g., synaptic function, lipid metabolism) .
- Data Integration: Use bioinformatics tools (e.g., Gene Ontology enrichment, WGCNA) to link omics data to behavioral phenotypes. Address batch effects via randomized block designs .
Q. What statistical approaches resolve conflicting results in (S)-fluoxetine(1+) efficacy across heterogeneous patient populations?
- Methodology: Apply meta-regression or individual participant data (IPD) meta-analysis to adjust for covariates (e.g., age, comorbidities). Use mixed-effects models to account for inter-study variability .
- Contradiction Analysis: Stratify by CYP2D6 metabolizer status (poor vs. extensive) to assess pharmacokinetic variability impacting efficacy .
Q. How do tissue-specific pharmacokinetic models improve predictions of (S)-fluoxetine(1+) accumulation in the CNS?
- Methodology: Develop physiologically based pharmacokinetic (PBPK) models integrating blood-brain barrier permeability (logBB), plasma protein binding, and tissue:plasma partition coefficients. Validate with microdialysis data from rodent brain extracellular fluid .
Q. Methodological Guidelines
-
Experimental Reproducibility :
-
Data Presentation :
- Tabulate raw data (e.g., pharmacokinetic parameters, behavioral scores) in supplementary materials. Use line graphs for time-course data and heatmaps for omics results .
- Disclose instrument detection limits and statistical power calculations .
特性
分子式 |
C17H19F3NO+ |
|---|---|
分子量 |
310.33 g/mol |
IUPAC名 |
methyl-[(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]azanium |
InChI |
InChI=1S/C17H18F3NO/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20/h2-10,16,21H,11-12H2,1H3/p+1/t16-/m0/s1 |
InChIキー |
RTHCYVBBDHJXIQ-INIZCTEOSA-O |
SMILES |
C[NH2+]CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F |
異性体SMILES |
C[NH2+]CC[C@@H](C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F |
正規SMILES |
C[NH2+]CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















